![molecular formula C14H21N5O B14210833 Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]- CAS No. 832077-19-7](/img/structure/B14210833.png)
Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]- is an organic compound that belongs to the class of morpholines. Morpholines are heterocyclic amines that contain both amine and ether functional groups. This particular compound is characterized by the presence of azo groups, which are functional groups with the formula R-N=N-R’. Azo compounds are known for their vivid colors and are commonly used in dyes and pigments.
準備方法
The synthesis of morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the azo compound by coupling a diazonium salt with an aromatic amine.
Reaction Conditions: The reaction is usually carried out in an acidic medium to facilitate the formation of the diazonium salt. The coupling reaction is then performed under basic conditions to yield the azo compound.
Cyclization: The azo compound is then subjected to cyclization with morpholine to form the final product. This step may require the use of a catalyst or specific reaction conditions to achieve the desired yield and purity.
Industrial production methods for morpholines often involve the dehydration of diethanolamine with concentrated sulfuric acid .
化学反応の分析
Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo groups can yield amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]- involves its interaction with molecular targets and pathways in biological systems. The azo groups can undergo reduction to form amines, which can then interact with various enzymes and receptors. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]- can be compared with other azo compounds and morpholines:
Azo Compounds: Similar compounds include azobenzene and methyl orange, which also contain azo groups and are used as dyes.
Morpholines: Other morpholines include N-methylmorpholine and N-ethylmorpholine, which differ in their substituents on the nitrogen atom.
The uniqueness of morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]- lies in its specific structure and the presence of both morpholine and azo functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
832077-19-7 |
|---|---|
分子式 |
C14H21N5O |
分子量 |
275.35 g/mol |
IUPAC名 |
tert-butyl-[2-(morpholin-4-yldiazenyl)phenyl]diazene |
InChI |
InChI=1S/C14H21N5O/c1-14(2,3)17-15-12-6-4-5-7-13(12)16-18-19-8-10-20-11-9-19/h4-7H,8-11H2,1-3H3 |
InChIキー |
SNGVFDHPKAVBTK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N=NC1=CC=CC=C1N=NN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]-](/img/structure/B14210750.png)
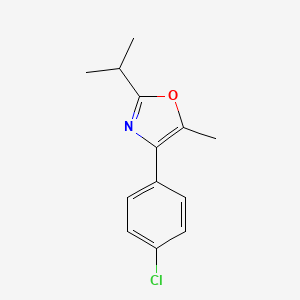
![1,2-Ethanediamine, N-cyclooctyl-N'-[1-(1-naphthalenyl)ethyl]-](/img/structure/B14210760.png)
![1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14210784.png)
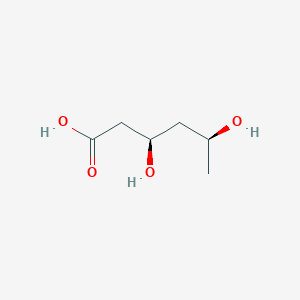
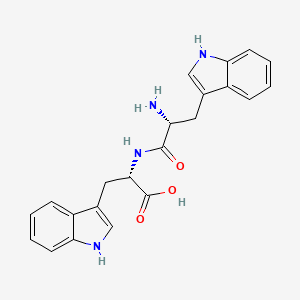
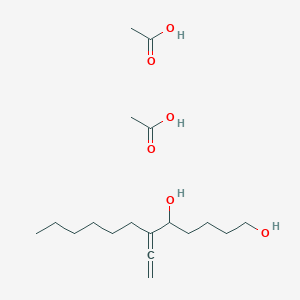
![6-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14210810.png)
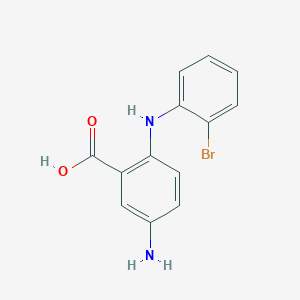
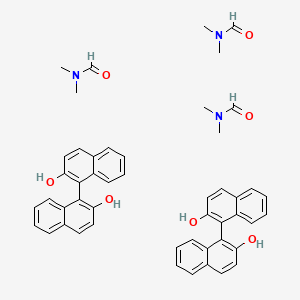
![1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14210835.png)

![3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid](/img/structure/B14210851.png)
![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)
